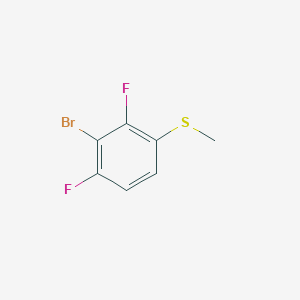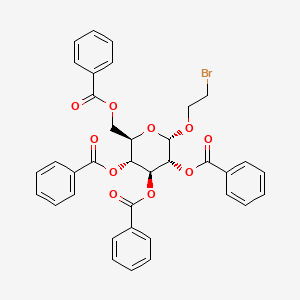![molecular formula C22H30Ti B14764587 carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) CAS No. 160335-85-3](/img/structure/B14764587.png)
carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) is a complex organometallic compound It is known for its unique structure, which includes a titanium center coordinated with two tetrahydroindenyl ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) typically involves the reaction of titanium tetrachloride with the corresponding tetrahydroindenyl lithium reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+2LiC9H9→Ti(C9H9)2+4LiCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反应分析
Types of Reactions
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The tetrahydroindenyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields titanium dioxide, while reduction can produce lower oxidation state titanium compounds.
科学研究应用
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industrial Applications: It is used in the production of high-performance materials and coatings.
作用机制
The mechanism by which carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The titanium center acts as a Lewis acid, activating substrates and enabling reactions that would otherwise be difficult to achieve. The tetrahydroindenyl ligands provide stability and enhance the reactivity of the titanium center.
相似化合物的比较
Similar Compounds
Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)dimethylzirconium(IV): This compound is similar in structure but contains zirconium instead of titanium.
Bis(cyclopentadienyl)titanium(IV) dichloride: Another titanium-based compound with cyclopentadienyl ligands instead of tetrahydroindenyl ligands.
Uniqueness
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications and enable it to facilitate reactions that similar compounds may not be able to achieve.
属性
CAS 编号 |
160335-85-3 |
|---|---|
分子式 |
C22H30Ti |
分子量 |
342.3 g/mol |
IUPAC 名称 |
carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |
InChI |
InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |
InChI 键 |
KDIIRJBJAKDKFD-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].C1CCC2=C(C=C[C-]2C1)CC[C-]3C=CC4=C3CCCC4.[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)
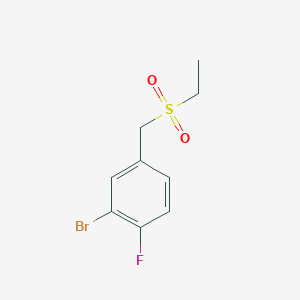

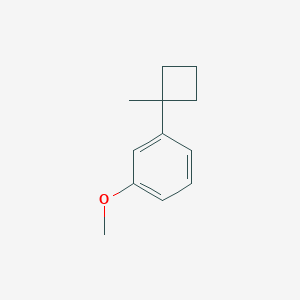
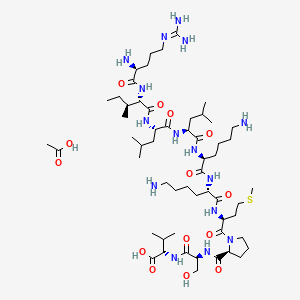
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)
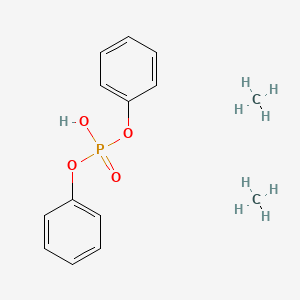

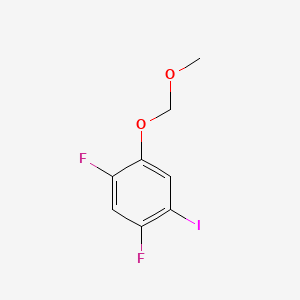

![5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)
